molecular formula C16H20N4O3S B12120185 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B12120185
M. Wt: 348.4 g/mol
InChI Key: DFAXODGOMLTMJZ-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide is a sulfonamide derivative featuring a butanamide backbone linked to a phenyl group substituted with a sulfamoyl moiety and a 2,6-dimethylpyrimidin-4-yl heterocycle. This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors and sulfonamide-based therapeutics. Its molecular formula is C₁₆H₂₀N₄O₃S with a molecular weight of 348.42 g/mol, calculated based on its IUPAC nomenclature and comparison with analogs .

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C16H20N4O3S/c1-4-5-16(21)19-13-6-8-14(9-7-13)24(22,23)20-15-10-11(2)17-12(3)18-15/h6-10H,4-5H2,1-3H3,(H,19,21)(H,17,18,20)

InChI Key

DFAXODGOMLTMJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between acetylacetone and guanidine in the presence of a base.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation using methyl iodide.

    Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride in the presence of a base.

    Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring using a Suzuki coupling reaction.

    Formation of Butanamide: Finally, the butanamide moiety is introduced through an amidation reaction with butanoyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated pyrimidine derivatives.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π interactions, stabilizing the compound within the binding site. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The target compound shares structural motifs with several analogs, as outlined below.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound : N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide C₁₆H₂₀N₄O₃S 348.42 - 2,6-Dimethylpyrimidin-4-yl
- Sulfamoyl-phenyl linkage
Calculated
Analog 1 : 4-(4-Chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide C₂₂H₂₃ClN₄O₄S 474.97 - 4-Chlorophenoxy group
Analog 2 : 4-(4-Methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide C₂₃H₂₆N₄O₄S 454.55 - 4-Methylphenoxy group
Analog 3 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 - Pyridin-2-yl sulfamoyl
- Isoindole-dione group
Analog 4 : 4-[(5,6-Dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide C₁₆H₂₀N₄O₃S₂ 380.48 - Thieno-pyrimidine core
- Sulfanyl linker

Key Structural Differences and Implications

Isoindole-dione (Analog 3): This electron-deficient moiety may influence binding interactions with target proteins, such as hydrogen bonding or π-π stacking .

Heterocycle Modifications: Thieno-pyrimidine (Analog 4): Replacing the pyrimidine ring with a sulfur-containing thieno-pyrimidine alters electronic properties and steric bulk, which could modulate enzyme inhibition (e.g., CTPS1 as noted in ) .

Linker Groups :

  • Sulfanyl vs. Sulfamoyl (Analog 4 vs. Target) : The sulfanyl linker (-S-) in Analog 4 may confer redox sensitivity compared to the sulfamoyl group (-SO₂NH-), impacting stability and target engagement .

Pharmacological and Computational Insights

  • Docking Studies : Tools like AutoDock Vina () could predict binding modes of these analogs, though experimental validation is required to confirm activity .

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